molecular formula C20H25N3O3 B2777248 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 903259-11-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2777248
CAS No.: 903259-11-0
M. Wt: 355.438
InChI Key: PLHRCNKOBKBMAG-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is an interesting compound in the realm of synthetic organic chemistry. Its intricate structure, featuring a combination of 3,4-dihydroisoquinoline and furan rings linked through an ethyl chain, makes it notable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide typically involves:

  • Starting Materials: : Isoquinoline, furan, and isopropyl oxalyl chloride.

  • Steps

    • Step 1: : Furan undergoes a Friedel-Crafts acylation with isopropyl oxalyl chloride to form an intermediate.

    • Step 2: : The intermediate is reacted with isoquinoline under catalytic conditions to introduce the 3,4-dihydroisoquinoline ring.

    • Step 3: : N-alkylation follows to link the dihydroisoquinoline moiety via an ethyl chain, completing the synthesis.

Industrial Production Methods

Large-scale production may employ:

  • Continuous Flow Reactors: : For improved control over reaction conditions and higher yields.

  • Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.

  • Purification: : Involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Likely at the furan ring, leading to furanoquinone derivatives.

  • Reduction: : The dihydroisoquinoline ring may undergo hydrogenation to form tetrahydroisoquinoline derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily on the furan and isoquinoline rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents, Grignard reagents for nucleophilic addition.

Major Products Formed

  • Oxidation Products: : Furanoquinone derivatives.

  • Reduction Products: : Tetrahydroisoquinoline derivatives.

  • Substitution Products: : Various substituted derivatives depending on the reagents.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

Biology

  • Biochemical Probes: : Investigating enzyme activities and receptor-ligand interactions.

Medicine

  • Drug Development: : Potential lead compound for therapeutic agents due to its complex structure.

Industry

  • Material Science: : In developing advanced materials with specific electronic properties.

Mechanism of Action

The compound's effects are mediated through interaction with specific molecular targets:

  • Receptors: : It may bind to specific receptors, influencing signal transduction pathways.

  • Enzymes: : Can act as an enzyme inhibitor or activator, altering biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 3,4-Dihydroisoquinoline Derivatives: : Share similar biological activity and synthetic routes.

  • Furan-based Compounds: : Known for their versatility in synthetic organic chemistry.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRCNKOBKBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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